3-(3-Chloro-2-fluorophenyl)propanoic acid
Overview
Description
3-(3-Chloro-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a propanoic acid moiety
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method for synthesizing this compound involves the aromatic substitution of a suitable phenyl precursor. For example, starting with 3-chloro-2-fluorobenzene, the compound can be synthesized through a Friedel-Crafts acylation reaction using propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Halogenation: Another approach involves the halogenation of a pre-formed phenylpropanoic acid. This can be achieved by treating the compound with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the propanoic acid moiety is converted to a carboxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, particularly at the carboxyl group, to form alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can lead to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: this compound can be converted to 3-(3-Chloro-2-fluorophenyl)acetic acid.
Reduction: The reduction of the carboxyl group yields 3-(3-Chloro-2-fluorophenyl)propanol.
Substitution: Substituted derivatives such as 3-(3-Chloro-2-fluorophenyl)propylamine.
Scientific Research Applications
3-(3-Chloro-2-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. Derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being evaluated for their efficacy in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-fluorophenyl)propanoic acid and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity, contributing to the compound’s biological activity.
Comparison with Similar Compounds
3-(2-Chlorophenyl)propanoic acid: Similar structure but lacks the fluoro substituent.
3-(3-Fluorophenyl)propanoic acid: Similar structure but lacks the chloro substituent.
3-(3-Chloro-4-fluorophenyl)propanoic acid: Similar structure with an additional fluoro substituent.
Uniqueness: 3-(3-Chloro-2-fluorophenyl)propanoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(3-chloro-2-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNICAOBPTLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407406 | |
Record name | 3-(3-chloro-2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-12-0 | |
Record name | 3-(3-chloro-2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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